Cas no 1112-24-9 (1,3-Propanediol,2-(dimethylamino)-2-(hydroxymethyl)-)

1,3-Propanediol,2-(dimethylamino)-2-(hydroxymethyl)- is a versatile organic compound featuring both hydroxyl and tertiary amine functional groups. Its bifunctional structure enables applications as a reactive intermediate in polymer synthesis, particularly for producing water-soluble resins and crosslinked hydrogels. The compound's tertiary amine moiety imparts pH-responsive properties, while the hydroxyl groups facilitate further derivatization or polymerization. It is also utilized in specialty coatings, adhesives, and biomedical materials due to its ability to enhance solubility and modify rheological properties. The balanced hydrophilicity and reactivity make it suitable for formulations requiring controlled gelation or tunable mechanical characteristics. Proper handling is advised due to its potential sensitivity to moisture and heat.
1,3-Propanediol,2-(dimethylamino)-2-(hydroxymethyl)- structure
1112-24-9 structure
Product Name:1,3-Propanediol,2-(dimethylamino)-2-(hydroxymethyl)-
CAS No:1112-24-9
MF:C6H15NO3
MW:149.188202142715
CID:214230
PubChem ID:60042
Update Time:2025-06-13

1,3-Propanediol,2-(dimethylamino)-2-(hydroxymethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol,2-(dimethylamino)-2-(hydroxymethyl)-
    • 2-(dimethylamino)-2-(hydroxymethyl)-1,3-Propanediol
    • 2-DiMethylaMino-2-hydroxyMethylpropane-1,3-diol
    • NSC17711
    • 2-dimethylamino-2-hydroxymethyl-1,3-propanediol
    • 2-Dimethylamino-2-hydroxymethyl-propan-1,3-diol
    • 2-dimethylamino-2-hydroxymethyl-propane-1,3-diol
    • AC1L1SHQ
    • CTK8A1728
    • Dimethylamino-tris-hydroxymethyl-methan
    • N,N-dimethyltris(hydroxymethyl)aminomethane
    • STK448069
    • tris-(hydroxymethyl)-dimethylaminomethane
    • 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol
    • MFCD00632411
    • NSC 17711
    • 1112-24-9
    • 1,3-Propanediol, 2-(dimethylamino)-2-(hydroxymethyl)-
    • NS00006476
    • NSC-17711
    • J-509274
    • AKOS003243396
    • FGLZHYIVVZTBQJ-UHFFFAOYSA-N
    • EC 810-179-4
    • SCHEMBL159962
    • DTXSID30275648
    • FT-0685475
    • CS-0119468
    • 1,3-Propanediol, 2-(dimethylamino)-2-(hydroxymethyl)
    • 2-(Dimethylamino)-2-(hydroxymethyl)-1,3-propanediol #
    • Inchi: 1S/C6H15NO3/c1-7(2)6(3-8,4-9)5-10/h8-10H,3-5H2,1-2H3
    • InChI Key: FGLZHYIVVZTBQJ-UHFFFAOYSA-N
    • SMILES: OCC(CO)(CO)N(C)C

Computed Properties

  • Exact Mass: 149.10525
  • Monoisotopic Mass: 149.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 82.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.9A^2
  • XLogP3: -1.9

Experimental Properties

  • Density: 1.171
  • Boiling Point: 304.8°Cat760mmHg
  • Flash Point: 170.7°C
  • Refractive Index: 1.51
  • PSA: 63.93
  • LogP: -1.73630

1,3-Propanediol,2-(dimethylamino)-2-(hydroxymethyl)- Pricemore >>

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Additional information on 1,3-Propanediol,2-(dimethylamino)-2-(hydroxymethyl)-

Introduction to 1,3-Propanediol,2-(dimethylamino)-2-(hydroxymethyl) and Its Applications

1,3-Propanediol,2-(dimethylamino)-2-(hydroxymethyl), with the CAS number 1112-24-9, is a versatile compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural features, exhibits a broad spectrum of potential applications ranging from industrial processes to advanced biomedical solutions. The compound's bifunctional nature, featuring both hydroxyl and amine groups, makes it a valuable intermediate in the synthesis of various high-value chemicals and pharmaceuticals.

The structural motif of 1,3-propanediol,2-(dimethylamino)-2-(hydroxymethyl) consists of a propane backbone with modifications that enhance its reactivity and utility. The presence of two hydroxyl groups at the 1 and 3 positions, combined with a dimethylamino group at the 2 position, imparts distinct chemical properties that are leveraged in multiple synthetic pathways. This configuration allows for facile participation in reactions such as etherification, esterification, and condensation reactions, making it a cornerstone in organic synthesis.

In recent years, research into 1,3-propanediol derivatives has seen substantial growth, particularly in the development of novel biomaterials and pharmaceutical agents. The compound's ability to serve as a precursor for polymers, resins, and specialty chemicals has opened new avenues in material science. For instance, its incorporation into polyurethane formulations has led to the creation of biodegradable foams with enhanced thermal stability and mechanical strength.

One of the most compelling aspects of 1,3-propanediol,2-(dimethylamino)-2-(hydroxymethyl) is its role in pharmaceutical synthesis. The dimethylamino group provides a site for further functionalization, enabling the development of complex drug molecules. Recent studies have highlighted its utility in the synthesis of antiviral and anti-inflammatory agents. The compound's structural similarity to naturally occurring metabolites also makes it an attractive candidate for prodrug development, where it can enhance bioavailability and targeted delivery of therapeutic molecules.

The industrial significance of this compound is further underscored by its application in the production of solvents and intermediates for agrochemicals. Its derivatives are used in formulations that improve crop protection agents' efficacy while maintaining environmental compatibility. This aligns with global trends toward sustainable agriculture practices.

From an environmental perspective, the biodegradability of 1,3-propanediol derivatives is a critical factor driving their adoption in green chemistry initiatives. Unlike traditional petrochemical-based compounds that persist in the environment for extended periods, these derivatives decompose more readily under natural conditions. This characteristic reduces ecological footprints associated with industrial processes and waste management.

Advances in catalytic technologies have also enhanced the efficiency of processes involving 1,3-propanediol,2-(dimethylamino)-2-(hydroxymethyl). Enzymatic catalysis and transition metal-catalyzed reactions have enabled more selective and sustainable routes to key intermediates. These innovations not only improve yield but also minimize byproduct formation, aligning with principles of green chemistry.

The pharmaceutical industry has witnessed transformative changes due to compounds like 1,3-propanediol derivatives. Researchers are exploring their potential as chiral auxiliaries in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs with minimal side effects. Additionally, their role as building blocks for peptidomimetics has expanded therapeutic possibilities by allowing the design of molecules that mimic peptide functions without triggering immune responses.

The future prospects for 1,3-propanediol, CAS no. 1112-24-9, are bright as ongoing research continues to uncover new applications. Collaborative efforts between academia and industry are expected to drive innovation further by integrating computational modeling with experimental validation. Such interdisciplinary approaches will accelerate the discovery of novel derivatives with tailored properties for specific applications.

In conclusion,1-3-Propanediol-2-(dimethylamino)-2-(hydroxymethyl) stands as a pivotal compound in modern chemistry and pharmacology due to its multifaceted utility. Its contributions to industrial chemistry ensure sustainable production practices while its role in drug development promises advancements in patient care. As research progresses,CAS no 1112-24-9 will continue to be a focal point for scientists seeking innovative solutions across multiple domains.

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